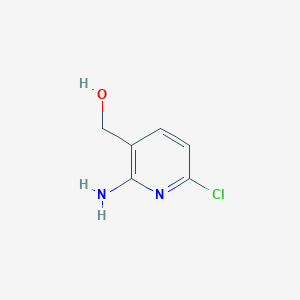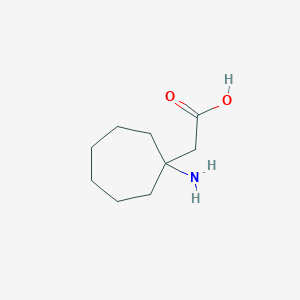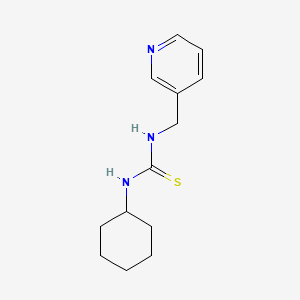
2-Bromo-3-methyl-5-nitroaniline
Descripción general
Descripción
2-Bromo-3-methyl-5-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2. It is a derivative of aniline, where the aniline ring is substituted with bromine, methyl, and nitro groups. This compound is typically a solid at room temperature and has various applications in scientific research and industry.
Mecanismo De Acción
Target of Action
Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for aromatic compounds, nitro groups, or halogens .
Mode of Action
It’s known that the nitro group is a meta director, meaning that it directs subsequent reactions to the meta position on the aromatic ring . This property could influence how the compound interacts with its targets .
Biochemical Pathways
The compound’s nitro group could potentially undergo reduction to form an amine, which could then participate in various biochemical reactions .
Pharmacokinetics
The compound’s nitro group could potentially affect its bioavailability, as nitro compounds are known to have lower volatility and water solubility compared to similar-sized ketones .
Result of Action
The presence of the nitro group could potentially lead to the formation of reactive nitrogen species, which could have various effects on cellular function .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 2-Bromo-3-methyl-5-nitroaniline. For instance, the nitration of alkanes is known to be successful only when conducted at high temperatures in the vapor phase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-5-nitroaniline can be achieved through a multi-step process involving nitration, bromination, and amination reactions. One common method involves the nitration of 3-methyl aniline to form 3-methyl-5-nitroaniline, followed by bromination to introduce the bromine atom at the 2-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and bromination processes under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of concentrated acids and bromine sources, with careful temperature control to prevent side reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-methyl-5-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: Conversion to nitroaniline derivatives.
Reduction: Formation of 2-bromo-3-methyl-5-aminoaniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-3-methyl-5-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-nitroaniline: Similar structure but lacks the methyl group.
3-Methyl-5-nitroaniline: Lacks the bromine atom.
2-Bromo-3-methyl-4-nitroaniline: Different position of the nitro group.
Uniqueness
2-Bromo-3-methyl-5-nitroaniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both bromine and nitro groups makes it a versatile intermediate for various chemical reactions and applications .
Propiedades
IUPAC Name |
2-bromo-3-methyl-5-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-2-5(10(11)12)3-6(9)7(4)8/h2-3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFZWAGTGPUOCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619451 | |
| Record name | 2-Bromo-3-methyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
631911-97-2 | |
| Record name | 2-Bromo-3-methyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate](/img/new.no-structure.jpg)










methanone](/img/structure/B3032871.png)
